Tin arsenide

Description

Overview of Arsenide Compounds in Condensed Matter Physics

Arsenide compounds, which are formed between arsenic and a less electronegative element, represent a diverse class of materials with a wide spectrum of physical properties. universitywafer.com In condensed matter physics, arsenides are studied for their rich electronic and magnetic phenomena. Many arsenides are semiconductors, making them foundational materials for electronic and optoelectronic devices. americanelements.com For instance, gallium arsenide (GaAs) is a well-known III-V semiconductor with high electron mobility, enabling its use in high-frequency electronics. oeko.info The electronic properties of arsenides can be tuned by forming alloys, which alters their band structure and, consequently, their electrical and optical characteristics. universitywafer.com The bonding in these compounds is predominantly covalent, which contributes to their unique electronic band structures. universitywafer.com

Significance of Tin-Arsenic Intermetallic Phases in Emerging Technologies

The intermetallic phases of tin and arsenic are gaining prominence due to their potential applications in a variety of emerging technologies. These materials are crystalline solids and are primarily used as semiconductors and in photo-optic applications. americanelements.com One of the most promising areas is in next-generation energy storage. Tin-based materials, including tin arsenides, are being explored as high-capacity anode materials for lithium-ion batteries (LIBs) and sodium-ion batteries (SIBs). ipme.runih.govfrontiersin.org The theoretical capacity of tin for lithium storage is significantly higher than that of currently used graphite (B72142) anodes. nih.gov However, a major challenge is the large volume change that occurs during the charging and discharging cycles, which can lead to the degradation of the anode. ipme.rufrontiersin.org Research is focused on developing nanostructured tin arsenide composites to mitigate this issue. ipme.ru

Furthermore, some tin-arsenic compounds have shown potential in thermoelectric applications, where they can convert waste heat into electrical energy. nih.govsciencedaily.comaip.org The efficiency of a thermoelectric material is determined by its figure of merit (ZT), which is related to its electrical and thermal conductivity. acs.org The nanostructuring of materials like tin selenide (B1212193), a related chalcogenide, has been shown to enhance their thermoelectric properties, and similar strategies are being explored for this compound. sciencedaily.comacs.org Additionally, arsenide-based semiconductors are crucial for the development of infrared detectors. universitywafer.comrp-photonics.comresearchgate.net

Historical Context of this compound Research Trajectories

The histories of tin and arsenic as individual elements date back to antiquity. Tin was one of the first metals to be alloyed with copper to create bronze, marking the beginning of the Bronze Age around 3000 BC. wikipedia.org Arsenic was also used in early metallurgy, often as an unintended component in bronze, which made the alloy harder. periodictable.one The isolation of arsenic is credited to Albertus Magnus around 1250 AD. americanelements.comwaferworld.com

The systematic study of the tin-arsenic system is a more recent endeavor. Early phase diagram work on related ternary systems, such as the copper-tin-arsenic system, was conducted to understand the properties of historical alloys. The development of modern material synthesis techniques, such as solvothermal and colloidal synthesis, has enabled the creation of high-purity this compound nanocrystals with controlled sizes and properties. rsc.orgnih.gov This has opened up new avenues for research into the fundamental properties and potential applications of these materials. The first synthesis of this compound nanocrystals via a colloidal strategy was a significant milestone in this field. rsc.orgnih.gov

Data Tables

Table 1: Properties of Selected this compound Phases

| Property | SnAs | Sn4As3 |

| Crystal System | Cubic | Hexagonal |

| Melting Point (°C) | 579 | - |

| Appearance | Silver-gray solid | - |

| Solubility in Water | Insoluble | - |

Data sourced from American Elements. americanelements.com

Table 2: Research Findings on Tin-Based Anode Materials

| Material | Application | Key Finding | Reference |

| Tin-based composites | Lithium-ion battery anodes | High theoretical capacity for lithium storage, but suffers from volume changes during cycling. | ipme.ru |

| Tin and tin compounds | Lithium-ion and Sodium-ion battery anodes | Promising for next-generation batteries due to high theoretical capacity and low cost. | nih.govfrontiersin.org |

| Sn-Ti-EG | Lithium-ion battery anode | Mitigated many challenges of using Sn as an anode, producing an inexpensive LIB with excellent storage. | miragenews.com |

Structure

3D Structure

Properties

CAS No. |

91086-60-1 |

|---|---|

Molecular Formula |

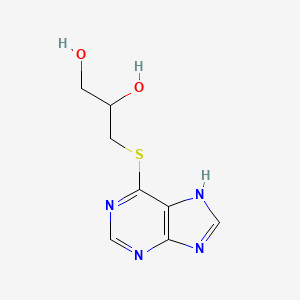

C8H10N4O2S |

Molecular Weight |

226.26 g/mol |

IUPAC Name |

3-(7H-purin-6-ylsulfanyl)propane-1,2-diol |

InChI |

InChI=1S/C8H10N4O2S/c13-1-5(14)2-15-8-6-7(10-3-9-6)11-4-12-8/h3-5,13-14H,1-2H2,(H,9,10,11,12) |

InChI Key |

OPKFIKAYNXEJQA-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=C(N1)C(=NC=N2)SCC(CO)O |

Origin of Product |

United States |

Synthetic Methodologies for Tin Arsenide Materials

Bulk Material Synthesis Approaches

The fabrication of bulk tin arsenide materials primarily relies on methods that allow for the direct reaction of tin and arsenic precursors in stoichiometric quantities. High-temperature and solvothermal methods are the most prominent approaches.

High-Temperature Solid-State Synthesis of Tin Arsenides

High-temperature solid-state synthesis represents a conventional and straightforward method for producing binary compounds like tin arsenides. This technique generally involves the direct reaction of elemental tin (Sn) and arsenic (As) powders at elevated temperatures. The synthesis of this compound (SnAs), for example, typically involves mixing Sn and As powders, often in a sealed, evacuated quartz ampoule to prevent oxidation and sublimation of the volatile arsenic precursor. The mixture is then heated to temperatures in the range of 500-600°C.

The fundamental principle of this method is to provide sufficient thermal energy to overcome the activation barriers for atomic diffusion and reaction between the solid precursors. The formation of the desired this compound phase is governed by the thermodynamics of the Sn-As system. Phase diagrams, such as the one for tin shown in Figure 1, are critical for understanding the different solid phases (e.g., β-tin, γ-tin) and melt behavior under varying temperature and pressure conditions, which influences the reaction. researchgate.net However, this method can present challenges in achieving precise control over the growth mechanics and may sometimes result in inhomogeneous products or the formation of unintended secondary phases. bohrium.com The selection of reaction temperature and duration is crucial and is often determined empirically based on the known phase equilibria of the tin-arsenic system.

Solvothermal Synthesis Techniques for Tin Arsenides

Solvothermal synthesis has emerged as a versatile and effective low-temperature alternative to solid-state reactions for producing crystalline this compound materials. This solution-based method offers better control over particle size, morphology, and crystallinity by conducting the reaction in a sealed vessel (autoclave) where the solvent is heated above its boiling point, generating high autogenous pressure.

A notable success in this area is the development of a one-pot solvothermal route for the synthesis of this compound with the stoichiometry Sn₄As₃. In a typical procedure, metallic tin and elemental arsenic are used as the precursors. The reaction is carried out in ethylenediamine (B42938) as the solvent at a relatively mild temperature of 200°C for 48 hours. The presence of ammonium (B1175870) chloride (NH₄Cl) has been found to be crucial for the reaction to proceed successfully.

Table 1: Summary of a One-Pot Solvothermal Synthesis for Sn₄As₃

| Parameter | Value/Compound |

| Tin Precursor | Metallic Tin (Sn) |

| Arsenic Precursor | Elemental Arsenic (As) |

| Solvent | Ethylenediamine |

| Additive | Ammonium Chloride (NH₄Cl) |

| Temperature | 200 °C |

| Reaction Time | 48 hours |

| Main Product | Sn₄As₃ |

This method provides a facile and efficient pathway to crystalline Sn₄As₃, bypassing the high temperatures and potential inhomogeneities of solid-state methods.

The success of the solvothermal synthesis of Sn₄As₃ is intrinsically linked to the specific roles of the solvent and additives in the reaction mechanism. Ethylenediamine is not merely an inert medium; it actively participates in the dissolution of the metallic tin precursor. It is proposed that ethylenediamine facilitates the oxidation and dissolution of tin metal.

Advanced Thin Film Deposition Techniques for this compound and Related Compounds

For applications in microelectronics and optoelectronics, the deposition of high-quality thin films of this compound and related materials is necessary. Chemical Vapor Deposition (CVD) is a powerful technique for achieving this, offering control over film thickness, uniformity, and conformality. rsc.orgyoutube.com

Chemical Vapor Deposition (CVD) Protocols for Metal Arsenide Thin Films

Chemical Vapor Deposition involves the reaction of volatile precursor gases on a heated substrate surface to form a solid film. youtube.com In Metal-Organic Chemical Vapor Deposition (MOCVD), a subset of CVD, organometallic compounds are used as precursors. aixtron.comaixtron.com While specific MOCVD protocols for this compound are not widely detailed, the synthesis of related metal arsenides, such as titanium arsenide (TiAs) and indium arsenide (InAs), provides a clear framework for how such a process could be designed.

For instance, the deposition of titanium arsenide thin films has been successfully achieved using a dual-source atmospheric pressure CVD (APCVD) approach. This process utilizes precursors like tetrakis(dimethylamido)titanium ([Ti(NMe₂)₄]) and tert-butylarsine (B13833332) (tBuAsH₂). The reaction is typically carried out at substrate temperatures between 350°C and 550°C. At the higher end of this range (500-550°C), films with a 1:1 ratio of Ti:As can be deposited.

Similarly, the MOCVD growth of III-V semiconductor materials like InP and InGaAs often uses precursors such as tertiarybutylarsine (TBAs) and tertiarybutylphosphine (TBP). ntu.edu.sg A potential CVD route for this compound could therefore involve the co-reaction of a volatile organotin precursor, such as an organotin amide or halide, with an arsenic source like arsine (AsH₃) or an organoarsenic compound like tBuAsH₂. The choice of precursors is critical, as their decomposition behavior and reactivity dictate the necessary deposition conditions and the purity of the resulting film. For example, the CVD of tin sulfide (B99878) (SnS) thin films has been achieved at temperatures between 300-450°C using a specially designed single-source precursor, demonstrating that molecular-level design can facilitate low-temperature vapor-phase synthesis. nih.gov

Table 2: Example CVD Precursors and Conditions for Related Metal Arsenide/Sulfide Films

| Target Film | Metal Precursor | As/S Precursor | Deposition Method | Substrate Temperature (°C) |

| Titanium Arsenide (TiAs) | [Ti(NMe₂)₄] | tBuAsH₂ | APCVD | 350 - 550 |

| Indium Phosphide (InP) | Trimethylindium (TMIn) | TBP | MOCVD | ~400 - 700 |

| Tin Sulfide (SnS) | [Sn(NMe₂)₂(SBut)₂] | (Single-Source) | CVD | 300 - 450 |

Aerosol Assisted Chemical Vapor Deposition (AACVD) Investigations for SnAs Thin Films

Aerosol Assisted Chemical Vapor Deposition (AACVD) is a variant of CVD that obviates the need for highly volatile precursors by dissolving them in a suitable solvent. researchgate.net An aerosol of this solution is then generated and transported by a carrier gas into a heated reaction zone where the solvent evaporates and the precursor decomposes to form the desired film. aerosol-cdt.ac.ukresearchgate.net This technique is advantageous as it is low-cost, scalable, and suitable for depositing films over large areas. researchgate.net

Investigations into forming this compound films via AACVD have utilized specific molecular precursors. In one notable study, the single-source precursor trans-[SnCl₄(AsPh₃)₂] was employed. researchgate.netrsc.org The experiment involved using a solution of the precursor in tetrahydrofuran (B95107) (THF) with the substrate heated to 430 °C. researchgate.net However, the resulting film was found to contain tin(IV) oxide (SnO₂) and another crystalline material, possibly tin(II) chloride (SnCl₂), but crucially, it contained no arsenic. researchgate.netrsc.org This outcome highlights a significant challenge in precursor design, where the decomposition pathway does not lead to the desired binary compound.

Low Pressure Chemical Vapor Deposition (LPCVD) Studies for Metal Arsenide Thin Films

Low-Pressure Chemical Vapor Deposition (LPCVD) is a thermal process used to deposit high-quality, uniform thin films from gas-phase precursors at sub-atmospheric pressures. lpcvd.comkindle-tech.com The reduced pressure increases the mean free path of gas molecules, leading to more uniform film deposition and reduced unwanted gas-phase reactions. youtube.com This method is a cornerstone in the semiconductor industry for producing layers of materials like silicon nitride and polysilicon. kindle-tech.comyoutube.com

LPCVD is typically performed at temperatures between 425 to 900°C and allows for precise control over film properties. youtube.com While extensively used for various semiconductor materials, specific reports detailing the synthesis of this compound thin films via LPCVD are not widespread. However, the technique's ability to produce highly conformal and pure layers makes it a theoretically viable, albeit less explored, route for metal arsenide film growth. lpcvd.com

Precursor Chemistry and Decomposition Pathways in CVD (e.g., [SnCl₄(AsPh₃)₂])

The choice of precursor is paramount in CVD as its chemical structure and decomposition behavior dictate the composition and quality of the final film. The adduct formed between tin(IV) chloride and triphenylarsine (B46628), trans-[SnCl₄(AsPh₃)₂], has been studied as a potential single-source precursor for this compound. researchgate.netresearchgate.net

Structural analysis reveals that [SnCl₄(AsPh₃)₂] adopts a six-coordinate geometry where the two triphenylarsine (AsPh₃) ligands are positioned opposite each other (trans). rsc.orgresearchgate.net Despite the presence of direct Sn-As bonds in the precursor, its thermal decomposition under AACVD conditions does not yield the expected this compound film. Instead, the decomposition pathway leads to the formation of tin oxide and tin chloride, with the arsenic component failing to incorporate into the film. researchgate.netrsc.org This illustrates a common challenge in CVD, where the precursor fragments in a way that prevents the formation of the target material, underscoring the complexity of predicting and controlling decomposition reactions.

Molecular Beam Epitaxy (MBE) for Arsenide Layer Growth

Molecular Beam Epitaxy (MBE) is a sophisticated deposition technique conducted in an ultra-high vacuum environment (10⁻⁸ to 10⁻¹² Torr) for growing high-purity single-crystal thin films (epitaxy). wikipedia.orgcadence.com The process involves the sublimation of ultra-pure elemental sources from effusion cells, creating molecular beams that travel without collision to a heated crystalline substrate. cadence.comresearchgate.net The atoms or molecules then condense on the substrate, forming well-ordered layers.

The key features of MBE are its slow deposition rate (typically under 1 µm/hour) and the ability to achieve monolayer control, which allows for the fabrication of complex quantum structures. wikipedia.orgscribd.com This precision has made MBE a vital tool in the manufacture of semiconductor devices, particularly for arsenide compounds like gallium arsenide (GaAs). wikipedia.orgunlv.edu While MBE is a primary method for producing high-quality arsenide layers for electronic and optoelectronic applications, specific research detailing the growth of this compound (SnAs) layers via MBE is less common in the literature compared to III-V arsenides. rsc.orgscribd.com

Solution-Based Processing for Thin Films

Solution-based processing offers a low-cost, scalable alternative to vacuum-based deposition techniques. psu.edu These methods, which include spin-coating and printing, are particularly attractive for large-area electronics and flexible devices. psu.edu

Single-Source Precursor Strategies for Solution-Processed Arsenide Thin Films

A significant challenge in depositing binary compounds is controlling the stoichiometry of the final film. The single-source precursor (SSP) approach addresses this by using molecules that already contain the required elements in the correct ratio, linked by chemical bonds. nih.gov This strategy has been successfully demonstrated for the deposition of indium arsenide (InAs) thin films via AACVD, a solution-based method. nih.govucl.ac.uk

In this work, a novel indium arsenide cluster, [{(MeInAstBu)₃}₂(Me₂InAs(tBu)H)₂], was synthesized and used as an SSP. nih.govrsc.org The pre-formed In-As bonds within the precursor facilitated the growth of highly crystalline and stoichiometric InAs films at a relatively low temperature of 450°C. nih.govucl.ac.uk The resulting films exhibited promising electronic properties, demonstrating the efficacy of the SSP strategy. ucl.ac.ukrsc.org This approach, which leverages molecular design to simplify the deposition chemistry, holds significant potential for producing other metal arsenide films, including this compound, from solution.

Colloidal Synthesis of this compound Nanocrystals

Colloidal synthesis has emerged as a powerful method for producing size-tunable nanocrystals (NCs). Recently, the first successful colloidal synthesis of this compound (SnAs) nanocrystals was reported, addressing the challenge of producing this material at the nanoscale. bohrium.comrsc.orgnih.gov This method offers precise control over the size and morphology of the nanocrystals by manipulating reaction parameters. rsc.org

The synthesis utilized moderately reactive tin(IV) iodide (SnI₄) as the tin source and a highly reactive arsenic source, tris(dimethylamino)arsine (B1606909) (As(NMe₂)₃). bohrium.com The reaction was conducted in a solvent system of oleylamine (B85491) and 1-octadecene (B91540) at 250°C. bohrium.com By keeping the precursor ratio constant and varying the reaction growth time from 5 to 30 minutes, the size of the SnAs nanocrystals could be systematically tuned. rsc.orgbohrium.com

The resulting SnAs NCs were found to have a narrow size distribution and a near-spherical shape. bohrium.com Structural characterization confirmed that the nanocrystals possess a cubic crystal structure of the NaCl-type, consistent with bulk SnAs, and were free of impurities. rsc.orgrsc.org This pioneering work demonstrates a viable low-temperature, solution-based route to high-quality this compound nanocrystals.

| Parameter | Value | Reference |

| Synthesis Method | Colloidal Synthesis | bohrium.comrsc.org |

| Tin Precursor | Tin(IV) Iodide (SnI₄) | bohrium.com |

| Arsenic Precursor | Tris(dimethylamino)arsine (As(NMe₂)₃) | bohrium.com |

| Reaction Temperature | 250 °C | rsc.orgbohrium.com |

| Size Control Method | Varying reaction growth time | rsc.orgbohrium.com |

| Resulting Size Range | 3.2 ± 0.3 nm to 8.0 ± 0.7 nm | rsc.orgbohrium.com |

| Crystal Structure | NaCl-type cubic | bohrium.comrsc.org |

Size-Tunable Synthesis Strategies for SnAs Nanocrystals

The synthesis of this compound (SnAs) nanocrystals with controlled dimensions has been successfully achieved through a colloidal synthesis approach. rsc.orgbohrium.comnih.gov This method offers a facile route to produce size-tunable SnAs nanocrystals by carefully manipulating reaction parameters. bohrium.com

A key strategy involves the use of moderately reactive tin(IV) iodide (SnI₄) as the tin precursor and a highly reactive arsenic source, tris(dimethylamino)arsine (As(NMe₂)₃). bohrium.com The reaction is typically conducted in a solvent system consisting of oleylamine (OLA) and 1-octadecene (ODE) at an elevated temperature of 250 °C. bohrium.com Oleylamine also functions as a capping ligand, which passivates the surface of the nanocrystals and prevents their aggregation. bohrium.com

The crucial factor in controlling the size of the resulting SnAs nanocrystals is the reaction growth time. bohrium.com By keeping the precursor ratio of tin to arsenic constant, the final size of the nanocrystals can be systematically tuned by varying the duration of the reaction. bohrium.com Researchers have demonstrated the ability to produce SnAs nanocrystals with average diameters ranging from 3.2 nm to 8.0 nm by adjusting the growth time from 5 minutes to 30 minutes. bohrium.comnih.gov This temporal control over nanocrystal growth allows for the production of materials with narrow size distributions. rsc.orgbohrium.com

Table 1: Experimental Parameters for Size-Tunable Synthesis of SnAs Nanocrystals

| Parameter | Value/Reagent | Purpose |

|---|---|---|

| Tin Precursor | Tin(IV) iodide (SnI₄) | Source of tin |

| Arsenic Precursor | Tris(dimethylamino)arsine (As(NMe₂)₃) | Source of arsenic |

| Solvent/Ligand System | Oleylamine (OLA) / 1-Octadecene (ODE) | Reaction medium and surface passivation |

| Reaction Temperature | 250 °C | To facilitate precursor decomposition and nanocrystal growth |

| Growth Time | 5 - 30 minutes | To control the final size of the nanocrystals |

Structural Characterization of Synthesized SnAs Nanocrystals

The structural and compositional properties of the synthesized this compound nanocrystals are elucidated through a suite of advanced characterization techniques. These methods confirm the crystalline nature, morphology, and chemical state of the SnAs nanomaterials. bohrium.com

Powder X-ray Diffraction (PXRD) analysis is a primary technique used to determine the crystal structure of the SnAs nanocrystals. The diffraction patterns obtained are consistent with a NaCl-type cubic crystal structure. rsc.orgbohrium.com This confirms the formation of the desired crystalline phase and the absence of significant crystalline impurities. rsc.org

Transmission Electron Microscopy (TEM) provides direct visualization of the nanocrystals, revealing their size, shape, and size distribution. researchgate.net TEM analysis of the synthesized SnAs nanocrystals shows a near-spherical morphology. bohrium.com The images also confirm the narrow size dispersity, with measurements corresponding to the different growth times. bohrium.com For instance, nanocrystals with average sizes of 3.2 ± 0.3 nm to 8.0 ± 0.7 nm have been observed. bohrium.com

Selected Area Electron Diffraction (SAED) patterns, often obtained in conjunction with TEM, provide further crystallographic information. The SAED patterns for SnAs nanocrystals are consistent with the PXRD results, corroborating the NaCl-type cubic structure. bohrium.com

X-ray Photoelectron Spectroscopy (XPS) is employed to investigate the chemical states of the constituent elements, tin and arsenic, on the nanocrystal surface. bohrium.com This analysis is crucial for confirming the formation of the this compound compound and identifying the surface chemistry.

Fourier-Transform Infrared Spectroscopy (FT-IR) is used to identify the organic capping ligands present on the surface of the nanocrystals. The FT-IR spectra of the synthesized SnAs nanocrystals indicate the presence of alkylamines, confirming that the surface is passivated by the oleylamine used during synthesis. bohrium.com

Table 2: Summary of Structural Characterization Findings for SnAs Nanocrystals

| Characterization Technique | Information Obtained | Typical Results for SnAs Nanocrystals |

|---|---|---|

| Powder X-ray Diffraction (PXRD) | Crystal structure and phase purity | NaCl-type cubic crystal structure, devoid of impurities. rsc.orgbohrium.com |

| Transmission Electron Microscopy (TEM) | Size, shape, and size distribution | Near-spherical morphology with narrow size dispersity (e.g., 3.2 nm to 8.0 nm). bohrium.com |

| Selected Area Electron Diffraction (SAED) | Crystallographic structure | Consistent with the cubic crystal structure identified by PXRD. bohrium.com |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states | Confirms the chemical states of tin and arsenic in the nanocrystals. bohrium.com |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Surface functionalization | Indicates surface passivation by alkylamines (oleylamine). bohrium.com |

Crystallographic and Structural Characterization of Tin Arsenide Phases

Polymorphism and Phase Stability of Tin Arsenide Compounds

The this compound system exhibits a range of compositions and crystalline forms, each with distinct structural characteristics and stability. While research has identified several phases, including SnAs and Sn₄As₃, the stability of these compounds can be influenced by factors such as temperature and synthesis conditions. For example, tin-rich intermetallic nanoparticles like PtSn₂ and PtSn₄ have been synthesized, showcasing the diversity of phases within tin-based systems. rsc.org The study of polymorphism is crucial as the crystalline structure dictates the material's electronic and physical properties. For instance, the transition between different allotropes, such as the metallic β-tin and the nonmetallic α-tin, highlights the profound impact of crystal structure on material characteristics. wikipedia.org

Detailed Crystal Structure Determination of Sn₄As₃

The compound Sn₄As₃ has been a subject of detailed structural investigation, leading to a refined understanding of its crystallographic properties.

Re-evaluation of Trigonal Non-Centrosymmetric Space Group (R3m)

The crystal structure of Sn₄As₃ has been re-determined to crystallize in the trigonal non-centrosymmetric space group R3m. researchgate.net This re-evaluation corrected a previous assignment to a centrosymmetric structure (R-3m). researchgate.net The lattice parameters for this trigonal structure have been identified as a = 4.089(1) Å and c = 36.059(6) Å, with Z=3. researchgate.net This specific space group is significant as it influences the material's potential for properties like non-linear optical activity.

Atomic Layering and Stacking Arrangements (e.g., Seven-Layer Blocks Along C-axis)

A defining feature of the Sn₄As₃ crystal structure is its layered nature. The structure consists of alternating layers of tin and arsenic atoms that are organized into seven-layer blocks stacked along the c-axis. researchgate.net This layered arrangement is a common motif in complex intermetallic compounds and significantly influences their anisotropic properties.

Coordination Environments of Constituent Atoms (e.g., Octahedral Coordination of Tin by Arsenic)

The coordination environment of the constituent atoms provides further insight into the bonding within Sn₄As₃. While specific details on the coordination of every atom in Sn₄As₃ are complex, studies of related compounds can offer parallels. For instance, in some structures, tin atoms can be found in distorted tetrahedral or octahedral geometries. researchgate.net The analysis of the density of states and band structure for Sn₄As₃ indicates it should exhibit metallic properties, which aligns with previous experimental observations. researchgate.net

Layered Crystal Structures in Superconducting Tin Arsenides (e.g., NaSn₂As₂)

The discovery of superconductivity in layered tin arsenides has opened a new avenue of research. arxiv.orgarxiv.org Materials with two-dimensional or layered crystal structures often exhibit exotic electronic properties, including superconductivity, due to the effects of low dimensionality. arxiv.orgarxiv.org

A prime example is NaSn₂As₂, a layered superconductor with a transition temperature (Tc) of 1.3 K. arxiv.orgarxiv.org It crystallizes in a trigonal R-3m unit cell. arxiv.org The structure of NaSn₂As₂ is characterized by [Sn₂As₂]²⁻ bilayers separated by Na⁺ ions. arxiv.orgarxiv.org These bilayers are held together by van der Waals forces. arxiv.org This layered structure is considered a fundamental building block for a potential new family of layered superconductors. arxiv.orgarxiv.org The discovery of superconductivity in NaSn₂As₂ has positioned it as the first superconductor in the family of tin-pnictide-based layered materials. researchgate.net

SnAs Conductive Layers and Spacer Layer Intercalation

The modification of layered materials to create conductive layers is a significant area of research, particularly through the process of intercalation. Intercalation involves inserting atoms or ions into the gaps between the layers of a host material. This process can dramatically alter the electronic properties of the material, often transforming it from a semiconductor or insulator into a conductor.

In materials with layered structures, the space between the layers, known as the van der Waals gap, can accommodate guest species. The intercalation of ions, such as sodium (Na+), into these gaps can lead to a significant increase in DC conductivity and a simultaneous increase in optical transmittance. researchgate.netnih.gov For instance, in reduced graphene oxide (RGO), which has a larger layer-to-layer distance than pristine graphene, Na-ion intercalation is facilitated, drastically reducing sheet resistance. researchgate.netnih.gov This demonstrates the potential for metal-ion intercalation to enhance the performance of layered materials for applications like transparent conductors. nih.gov

The introduction of "spacer" molecules can further control the interlayer distance, preparing the structure for subsequent intercalation. nih.gov For example, asymmetric functionalization of graphene with certain molecules can act as spacers, increasing the distance and minimizing the van der Waals interactions between the sheets. nih.gov This expanded structure can then more readily accept intercalating ions. The process can sometimes occur in multiple stages; for instance, in V2O5 composites, K+ ions are first inserted into the interlayer region and then into the bilayer region, demonstrating a dual-stage intercalation mechanism. rsc.org While these examples are from other material systems, they illustrate the fundamental principles that could be applied to layered this compound phases to create and control conductive properties. The intercalation of sodium atoms has been theoretically predicted to transform MoX₂ bilayers from indirect-gap semiconductors into superconductors. aps.org

Role of Van der Waals Forces in Layered Arsenide Systems

Layered materials, including many metal arsenides, are characterized by strong in-plane covalent bonds and significantly weaker forces holding the individual layers together. researchgate.net These weak interlayer forces are known as van der Waals (vdW) forces. researchgate.netnih.gov This structural anisotropy is a defining feature, allowing for the mechanical or chemical exfoliation of bulk crystals into monolayer or few-layer nanosheets. researchgate.net

The vdW forces, though relatively weak, are crucial as they play a key role in the evolution of the material's band structure and profoundly affect its physical properties. researchgate.net The interaction between layers is not just structural but also electronic; the interlayer coupling influences the band gap and carrier mobility. nih.govrsc.org For example, in transition metal dichalcogenides (TMDs), which are structurally analogous to some layered arsenides, the vdW forces hold the layers together without the presence of dangling bonds on the surface. nih.gov This allows for the creation of heterostructures with atomically sharp interfaces. nih.gov The ability to modify or overcome these weak forces is fundamental to the process of intercalation, where guest atoms or molecules are inserted between the layers. researchgate.net

Nanocrystalline Structural Aspects (e.g., NaCl Type Cubic Structures of SnAs Nanocrystals)

Many binary compounds with a 1:1 stoichiometric ratio adopt the rock salt crystal structure, named after its most common example, sodium chloride (NaCl). libretexts.org This structure is a key example of the AX crystal structure type, where 'A' represents the cation and 'X' represents the anion. youtube.com

The NaCl structure is described as a face-centered cubic (FCC) lattice. libretexts.orgquora.com It can be visualized as two interpenetrating FCC lattices, one composed of cations (e.g., Na+) and the other of anions (e.g., Cl-). youtube.comquora.com In this arrangement, each ion is surrounded by six ions of the opposite charge in an octahedral geometry, meaning both the cation and the anion have a coordination number of six. youtube.com A unit cell of the NaCl structure contains a total of four cations and four anions. libretexts.orgyoutube.com This structure is not exclusive to sodium chloride; many other compounds, including alkali halides and metal oxides, crystallize in this form. libretexts.org While specific experimental confirmation for SnAs nanocrystals adopting this structure would be required, it represents a common and stable arrangement for compounds with similar 1:1 stoichiometry.

| Feature | Description | Reference |

|---|---|---|

| Crystal System | Cubic | quora.com |

| Bravais Lattice | Face-Centered Cubic (FCC) | libretexts.orgquora.com |

| Stoichiometry | 1:1 (AX Type) | libretexts.orgyoutube.com |

| Coordination Number | 6 for both cation and anion | youtube.com |

| Ions per Unit Cell | 4 cations, 4 anions | youtube.com |

| Structural Motif | Two interpenetrating FCC lattices | youtube.com |

General Compositional Diversity of Metal Arsenides (e.g., M₉As to M₃As₇)

Metal arsenides encompass a wide range of chemical compounds formed between a metal and arsenic, exhibiting significant compositional diversity. wikipedia.org These compounds exist with many different stoichiometries, a characteristic they share with phosphides. wikipedia.org The ability of arsenic to adopt various oxidation states, from -3 to +5, contributes to this wide variety of compound formations. britannica.com

The diversity is evident in naturally occurring arsenide minerals. These minerals can range from relatively simple binary compounds to more complex structures involving multiple metals. Common examples include niccolite (NiAs) and skutterudite (B1172440) (CoAs₃). britannica.com Other notable arsenide minerals include rammelsbergite (B1171629) (NiAs₂), safflorite ((Co,Fe)As₂), and loellingite (FeAs₂), often found in hydrothermal deposits. britannica.comgeoscienceworld.org The extraction of metals like nickel, iron, and cobalt from sulfidic ores is often complicated by the presence of these arsenide minerals. wikipedia.org The compositional variations can also involve the substitution of elements; for example, cobalt and iron can substitute for nickel in various arsenide structures. geoscienceworld.orgresearchgate.net

| Compound Name | Chemical Formula | Reference |

|---|---|---|

| Niccolite | NiAs | britannica.com |

| Skutterudite | CoAs₃ | britannica.com |

| Rammelsbergite | NiAs₂ | britannica.comgeoscienceworld.org |

| Safflorite | (Co,Fe)As₂ | sbras.ru |

| Loellingite | FeAs₂ | britannica.com |

| Sodium Arsenide | Na₃As | wikipedia.org |

| Gallium Arsenide | GaAs | wikipedia.org |

| Cadmium Arsenide | Cd₃As₂ | wikipedia.org |

Electronic Structure and Quantum Phenomena in Tin Arsenide

Electronic Band Structure and Density of States Analysis

The electronic properties of tin arsenide compounds, particularly Sn₄As₃, are defined by a complex band structure that gives rise to their characteristic metallic nature and potential for interesting quantum phenomena.

Analysis of the electronic structure of Sn₄As₃ confirms its metallic character. researchgate.net Theoretical predictions based on density of states and band structure calculations indicate that the Fermi level intersects several bands, which results in a non-zero density of states at this level. rsc.org This is a hallmark of metallic behavior. These theoretical findings are consistent with experimental observations, which show that Sn₄As₃ exhibits temperature-dependent resistivity characteristic of a metal. researchgate.netrsc.org Specifically, the material shows a residual-resistivity ratio of 5.3 when measured between 10 K and 300 K. rsc.org

Angle-resolved photoemission spectroscopy (ARPES) and density-functional theory (DFT) calculations further elucidate the metallic nature, revealing a multiband Fermi surface. elsevierpure.comresearchgate.net The presence of multiple bands crossing the Fermi level underscores the three-dimensional metallic character of Sn₄As₃. aps.org

Table 1: Electronic Properties of Sn₄As₃

| Property | Finding | Source(s) |

|---|---|---|

| Electronic Character | Metallic | researchgate.netrsc.org |

| Resistivity | Temperature-dependent, characteristic of metals | rsc.org |

| Density of States at Fermi Level | Non-zero | rsc.org |

| Fermi Surface | Multiband | elsevierpure.comaps.org |

Investigation of Electron Lone Pairs on Tin Atoms

The presence of electron lone pairs on tin atoms is a significant feature in tin-containing compounds, influencing their structural and electronic properties. researchgate.net Tin, being in Group 14 of the periodic table, has an electron configuration that can lead to the formation of a stereochemically active lone pair, particularly in the +2 oxidation state. libretexts.orgwebqc.orgvedantu.com This lone pair occupies a region of space, influencing the local coordination geometry. vedantu.com

The electronic structure of tin arsenides is characterized by the presence of both electron and hole-like charge carriers. This "dual-nature" arises from the complex band structure where multiple bands cross the Fermi level. aps.orgresearchgate.net In materials like Sn₄As₃ and related compounds, the electronic structure features multiple hole-like bands, particularly around the Γ point in the Brillouin zone. researchgate.net

This coexistence of different types of charge carriers is a key aspect of their electronic properties. For instance, related layered materials like NaSn₂As₂ and NaSnAs have been shown to exhibit axis-dependent conduction polarity, meaning the dominant charge carrier type (electron or hole) can depend on the crystallographic direction of measurement. rsc.org This behavior is consistent with theoretical predictions and illustrates that precise control over the crystal structure is crucial for determining the dominant charge transport characteristics. rsc.org The presence of both electron and hole pockets on the Fermi surface makes these materials interesting platforms for studying transport phenomena and their response to external fields.

Superconducting Properties and Mechanisms in Tin Arsenides

Certain this compound compounds exhibit superconductivity at low temperatures, a phenomenon intrinsically linked to their layered crystal structures and unique electronic properties.

NaSn₂As₂ is a notable example of a layered this compound superconductor. arxiv.orgarxiv.org This material features a crystal structure composed of (Sn₂As₂)⁻² bilayers separated by Na⁺ ions, with the layers bound by van der Waals forces. arxiv.orgresearchgate.net The low-dimensional nature of this structure is considered an attractive feature for hosting superconductivity. arxiv.orgresearchgate.net

Experimental measurements of electrical resistivity and specific heat have confirmed the bulk nature of superconductivity in NaSn₂As₂ with a transition temperature (T_c) of approximately 1.3 K. researchgate.netarxiv.orgresearchgate.net The discovery of superconductivity in NaSn₂As₂ and the isostructural compound LiSn₂As₂ (T_c ~ 1.6 K) has established that SnAs layers can form a basic structural unit for a new family of layered superconductors. researchgate.netarxiv.org The superconducting properties are believed to be tunable through carrier doping, which is linked to the formation of electron lone pairs. researchgate.net

Table 2: Superconducting Properties of Layered Tin Arsenides

| Compound | Crystal Structure | Superconducting Transition Temperature (T_c) | Nature of Superconductivity | Source(s) |

|---|---|---|---|---|

| NaSn₂As₂ | Layered, (Sn₂As₂)⁻² bilayers separated by Na⁺ | ~1.3 K | Bulk | researchgate.netarxiv.orgresearchgate.net |

| LiSn₂As₂ | Isostructural with NaSn₂As₂ | ~1.6 K | Bulk | researchgate.net |

| Sn₄As₃ | Non-centrosymmetric (R3m) | ~1.14 K | Bulk, s-wave | elsevierpure.com |

Exploration of Unconventional Pairing Mechanisms in Layered Superconductors

The layered structure of materials like NaSn₂As₂ and the non-centrosymmetric crystal structure of Sn₄As₃ make them compelling candidates for exploring unconventional superconductivity. elsevierpure.comarxiv.org In layered superconductors, the reduced dimensionality can influence the electronic structure and foster pairing mechanisms beyond the conventional Bardeen-Cooper-Schrieffer (BCS) theory. arxiv.orgaps.org Anisotropy in such crystal structures can lead to unconventional pairing symmetries, such as d-wave pairing. aps.orgscispace.comlboro.ac.uk

For Sn₄As₃, its non-centrosymmetric crystal structure (space group R3m) is of particular interest because the lack of inversion symmetry allows for the potential mixing of spin-singlet and spin-triplet Cooper pairing channels. elsevierpure.com This mixing can give rise to non-trivial topological superconducting states. However, despite this intriguing possibility, experimental results from scanning tunneling spectroscopy on Sn₄As₃ have shown a fully formed superconducting gap that is consistent with conventional s-wave superconductivity. elsevierpure.com

In the broader context of unconventional superconductivity, mechanisms involving magnetic fluctuations or the specific nature of electron-phonon interactions in anisotropic systems are often considered. researchgate.netyale.edu While the superconductivity observed in tin arsenides like Sn₄As₃ and NaSn₂As₂ appears to be s-wave, their structural and electronic properties provide a valuable platform for continued investigation into the subtle factors that can lead to unconventional pairing states. elsevierpure.comarxiv.org

Clarification of Mechanisms for Enhancing Superconducting Transition Temperature (Tc)

The enhancement of the superconducting transition temperature (Tc) is a primary goal in materials science. While research specifically detailing Tc enhancement in this compound is limited, several mechanisms identified in related arsenide and other superconducting systems provide a framework for potential strategies.

One of the principal mechanisms for increasing Tc is the strengthening of electron-phonon coupling. In this process, the interaction between electrons and the crystal lattice vibrations (phonons) mediates the formation of Cooper pairs, which are responsible for superconductivity. aps.org For instance, in lutetium-sulfur compounds under high pressure, the formation of sulfur atom cages is identified as a key factor in improving superconductivity, with the electron-phonon coupling (EPC) constant playing a dominant role. aps.org Theoretical studies on Sn-S systems also predict that certain structures can achieve a Tc of up to 21.9 K, highlighting the importance of structural tuning. aps.org

Another significant factor involves the electronic structure, particularly the density of states at the Fermi level. Applying pressure can modify the Fermi surface and alter the electronic structure, which has been shown to raise the transition temperature in bismuth-based superconductors. sciencedaily.com In the BaNi₂As₂ system, a non-magnetic analogue of iron-pnictide superconductors, substituting strontium for barium suppresses a competing electronic nematic phase, leading to a six-fold enhancement of Tc, from 0.6 K to 3.5 K. researchgate.net This suggests that mitigating competing electronic or structural phases can create a more favorable environment for superconductivity.

Furthermore, creating heterostructures that combine layers with high pairing energy (often found in underdoped materials) with layers that have a large carrier density (characteristic of overdoped materials) is another proposed avenue for Tc enhancement. arxiv.org The introduction of molecular spacer layers, as demonstrated in the FeSe system, can also dramatically increase Tc by modifying the electronic properties and structure. arxiv.org Additionally, nonmagnetic disorder can, under certain conditions in multi-band systems, lead to enhancements in the density of states that drive up the transition temperature. arxiv.org

These findings from related systems suggest that Tc in this compound could potentially be enhanced through strategies such as applying pressure, chemical doping or substitution to optimize electron-phonon coupling and the electronic density of states, and fabricating layered heterostructures.

Weakly Coupled BCS Type-I Superconductivity in Bulk SnAs

Experimental studies have confirmed that bulk this compound (SnAs) with a NaCl-type crystal structure is a Type-I superconductor. researchgate.net Its superconductivity is characterized as being of the weakly coupled Bardeen-Cooper-Schrieffer (BCS) type, with a critical temperature (Tc) occurring just below 3.82 K. researchgate.net

The BCS theory posits that superconductivity arises from a macroscopic quantum effect involving the condensation of electron pairs, known as Cooper pairs. wikipedia.org In conventional, or weakly coupled, superconductors, this pairing is mediated by phonons, and the binding energy of these pairs is relatively small. rutgers.edu This leads to an energy gap for single-particle excitations. wikipedia.org

Key characteristics of this superconductivity in SnAs include:

Type-I Superconductivity : This classification is distinguished by the Meissner effect, where the material completely expels magnetic fields from its interior when cooled below its critical temperature. rutgers.edu

Weak Coupling : The interaction strength between electrons is modest. In the BCS framework, this is reflected in the ratio of the zero-temperature energy gap (Δ₀) to the critical temperature, 2Δ₀/k_B_Tc, which for weak-coupling superconductors is approximately 3.53.

Single Valence State : Investigations have shown that tin in this compound exists in a single valence state of Sn³⁺, which is considered unconventional. This single chemical state is thought to be crucial for the emergence of superconductivity in its three-dimensional NaCl-type structure, as opposed to the layered structures more commonly associated with high-temperature superconductivity. researchgate.net

The following table summarizes the experimentally determined superconducting properties of bulk SnAs compared to the related compound SnSb. researchgate.net

| Property | SnAs | SnSb | Description |

|---|---|---|---|

| Crystal Structure | NaCl-type | Rhombohedral | The arrangement of atoms in the solid. |

| Superconducting Type | Type-I | Unclear | Classification based on magnetic field response. |

| Coupling Strength | Weak-coupling (BCS) | N/A | Strength of the electron-pairing interaction. |

| Critical Temperature (Tc) | ~3.6 - 3.8 K | ~2.9 K | Temperature below which the material is superconducting. |

Quantum Confinement Effects in Arsenide Nanomaterials

Impact of Quantum Confinement Energy on Electronic Energy Gaps in Related Arsenides

When the dimensions of a semiconductor are reduced to the nanoscale, comparable to the de Broglie wavelength of its charge carriers (electrons and holes), quantum confinement effects become significant. inflibnet.ac.in A primary consequence of this confinement is a dramatic change in the electronic energy gap, also known as the band gap. youtube.com

In related arsenide nanomaterials, such as Indium Arsenide (InAs) and Gallium Arsenide (GaAs), the band gap is observed to increase as the particle size decreases. frontiersin.org This phenomenon is a direct result of quantum confinement energy. youtube.com As the particle size shrinks, the spatial confinement of electrons and holes increases, which leads to the quantization of energy levels. youtube.com The continuous energy bands found in bulk materials split into discrete, separate electronic levels, much like those in individual atoms. youtube.com This splitting widens the energy separation between the valence band and the conduction band, thereby increasing the band gap. youtube.com

Studies on InAs have shown that for nanoparticles smaller than 10 nm, there is a wide variation in the energy gap, which increases as the particle size decreases further. frontiersin.org This size-dependent tunability of the band gap is a cornerstone of nanoscience, allowing for the engineering of a material's optical and electronic properties for specific applications, such as quantum dot lasers. researchgate.net However, it is noteworthy that for some materials like GaAs and Indium Antimonide (InSb), extreme quantum confinement can be sufficient to cause a transition from a direct to an indirect band gap at very small radii, although materials like InAs are predicted to remain direct-gap semiconductors even at small sizes. colorado.edu

Size-Dependent Modulation of Electronic Properties in Nanoscale Systems

The electronic properties of nanoscale systems are profoundly influenced by their size, a phenomenon directly linked to quantum confinement and an increased surface-to-volume ratio. frontiersin.org As the size of an arsenide nanocrystal decreases, its electronic band structure is significantly modified compared to its bulk counterpart.

Research on Gallium Arsenide (GaAs) nanocrystals has demonstrated that both the total energy and the energy gap decrease as the size of the nanocrystal increases, eventually converging toward the properties of the bulk material. researchgate.netuobaghdad.edu.iq Conversely, as the size shrinks, the band gap widens, which leads to a "blue shift" in the material's optical absorption and emission spectra—meaning it absorbs and emits light at shorter, higher-energy wavelengths. mdpi.com

This size-dependent modulation allows for precise tuning of a material's optoelectronic properties. For example, in Indium Arsenide (InAs) nanoparticles, the band gap can be engineered by controlling the particle's size, which is critical for applications in infrared detectors and solar cells. frontiersin.org The shape of the nanoparticle also plays a role; different shapes like spheres or rods can exhibit varying degrees of quantum confinement in different directions, leading to anisotropic electronic properties. frontiersin.org

Advanced Quantum Phenomena in Related Arsenide Systems

Topological Phenomena and Hybrid Topology in Elemental Arsenic

Recent discoveries in elemental arsenic have unveiled a novel quantum state of matter known as "hybrid topology". princeton.edu This finding represents a significant advancement in the field of topological materials, which are characterized by unique electronic states on their surfaces or edges that are protected by the material's bulk properties.

This newly observed phenomenon in grey arsenic involves the combination, or "hybridization," of two distinct forms of topological quantum behavior that were previously observed only in separate materials:

Topological Surface States : These are two-dimensional conducting states that exist on the surface of a three-dimensional topological insulator.

Higher-Order Topological States (Edge States) : These are one-dimensional conducting states that can exist along the hinges or step edges of a crystal. ifpan.edu.pl

In elemental arsenic, scientists discovered that these two types of topological states coexist and mix, forming a new, stable hybrid state. princeton.eduprinceton.edu This was an unexpected discovery, not predicted by theory prior to its observation. princeton.edu The existence of this hybrid phase was confirmed using advanced experimental techniques, including scanning tunneling microscopy (STM) and angle-resolved photoemission spectroscopy (ARPES), which allow for the direct imaging and energy measurement of electronic states. princeton.eduarxiv.org

Theoretical analysis supports the experimental findings, showing that the presence of gapless conducting channels along step edges on the arsenic surface relies on the simultaneous existence of both a non-trivial strong Z₂ invariant (which protects the surface states) and a non-trivial higher-order topological invariant (which protects the edge states). princeton.edu This discovery of a hybrid topological quantum state in a simple elemental solid like arsenic opens new avenues for developing novel quantum devices and exploring the interplay between different forms of band topology. arxiv.orgaps.org

Experimental Demonstrations of Quantum Vortices in Momentum Space (e.g., Quantum Tornadoes in Tantalum Arsenide)

While the theoretical exploration of quantum phenomena in various materials is robust, direct experimental observation of quantum vortices in the momentum space of this compound has not been documented in publicly available research. However, to understand the nature of such a phenomenon, it is instructive to examine the groundbreaking experimental demonstration of "quantum tornadoes" in the Weyl semimetal tantalum arsenide (TaAs). sci.newssciencedaily.com This discovery serves as a critical benchmark for what may be possible to observe in other quantum materials like this compound.

Researchers have recently provided the first experimental proof of tornado-like electron vortices in momentum space, a concept previously confined to theory. sciencedaily.com Momentum space is an abstract framework used in physics to describe the motion of particles in terms of their energy and direction, as opposed to their precise physical location in real space. sci.newssciencedaily.com While vortices in real space, such as hurricanes or water whirlpools, are common, observing their quantum counterparts in momentum space required a significant technological leap.

The breakthrough was achieved by a team of researchers from Würzburg and Dresden, who enhanced a technique known as Angle-Resolved Photoemission Spectroscopy (ARPES). sci.news ARPES functions by shining light onto a material, which causes electrons to be ejected. By measuring the energy and exit angle of these electrons, scientists can directly map the material's electronic structure within momentum space. sci.news The team adapted this method to measure the orbital angular momentum of the electrons, which revealed their vortex-like behavior. sci.newssciencedaily.com

This discovery in tantalum arsenide confirms a theory proposed eight years prior, which described the phenomenon as resembling a "smoke ring" composed of vortices. sci.newssciencedaily.com The experimental findings are considered a major milestone in quantum materials research and could pave the way for new technologies like orbitronics, which would utilize the orbital torque of electrons to transmit information, potentially reducing energy loss in electronic components. sciencedaily.com

The table below summarizes the key findings from the experimental demonstration in Tantalum Arsenide, providing a reference for potential future research on this compound.

| Feature | Description | Source |

| Material | Tantalum Arsenide (TaAs) | sci.newssciencedaily.com |

| Phenomenon | Quantum Vortices in Momentum Space ("Quantum Tornadoes") | sci.newssciencedaily.com |

| Experimental Technique | Enhanced Angle-Resolved Photoemission Spectroscopy (ARPES) | sci.news |

| Key Measurement | Orbital Angular Momentum of electrons | sci.news |

| Significance | First experimental confirmation of a theoretical prediction; opens possibilities for new quantum technologies like orbitronics. | sciencedaily.com |

This pioneering work on tantalum arsenide provides a foundational framework and the necessary experimental techniques to search for similar quantum phenomena in other topological materials, including this compound.

Theoretical and Computational Studies of Tin Arsenide

Band Structure and Density of States Computations

Band structure and Density of States (DOS) computations are essential for understanding the electronic properties of a material, such as its conductivity and optical behavior. youtube.com The band structure illustrates the energy levels available for electrons as a function of their momentum within the crystal, while the DOS represents the number of available electronic states at each energy level. youtube.com

For tin-decorated arsenene (Sn-As), DFT calculations reveal that it is a small band gap semiconductor. nih.gov The calculated band gap is approximately 0.3 eV. nih.gov The analysis of the partial density of states (PDOS) indicates that the states within the band gap, which are responsible for its reduced value compared to pristine arsenene, originate from the As-4p and Sn-5p orbitals. nih.gov The significant asymmetry observed in the Sn-5p orbital is also linked to induced magnetism in the Sn-As system. nih.gov In contrast, pristine arsenene is a non-magnetic semiconductor. nih.gov

Calculated Electronic Properties of Sn-Decorated Arsenene

| Property | Value/Description | Source |

|---|---|---|

| Material Type | Small band gap semiconductor | nih.gov |

| Calculated Band Gap | 0.3 eV | nih.gov |

| Contributing Orbitals to Mid-Gap States | As-4p and Sn-5p | nih.gov |

| Magnetic Properties | Exhibits magnetism in the ground state | nih.gov |

Chemical Bonding Analysis (e.g., Electron Localization Function)

The Electron Localization Function (ELF) is a measure used in quantum chemistry to visualize the likelihood of finding an electron in the vicinity of a reference electron. wikipedia.org It provides a chemically intuitive picture of electron pairing and localization, allowing for the analysis of chemical bonds. wikipedia.orgaps.org ELF values range from 0 to 1, where a value close to 1 indicates strong electron localization, typical of covalent bonds and lone pairs, while a value of 0.5 corresponds to the delocalized behavior of a uniform electron gas, often seen in metallic bonds. aps.orgresearchgate.net

Analysis of the chemical bonding in tin-decorated arsenene (Sn-As) using tools like ELF and Crystal Orbital Hamilton Population (COHP) has been performed to understand the nature of the interaction between the tin and arsenic atoms. nih.gov These studies revealed that the Sn-As bond possesses a mixed covalent and ionic character. nih.gov This dual nature is crucial for understanding the material's stability and electronic properties. The ability of ELF to distinguish between different bonding types makes it a powerful tool for characterizing new materials. scirp.orgjussieu.fr

Modeling of Gas Adsorption on Tin Arsenide Monolayers

The high surface-to-volume ratio of 2D materials makes them excellent candidates for gas sensing applications. Theoretical modeling using first-principles calculations is instrumental in predicting the sensing performance of these materials by examining the interactions between gas molecules and the material's surface.

First-principles calculations have been systematically used to investigate the adsorption of various gas molecules on this compound (SnAs) monolayers to evaluate their sensing potential. springerprofessional.de The interaction between gas molecules such as CO, CO₂, NH₃, NO, and NO₂ and the SnAs surface is typically characterized by the adsorption energy (E_ad) and the amount of charge transferred between the molecule and the monolayer. springerprofessional.dearxiv.org

Studies show that the SnAs monolayer is exceptionally sensitive and selective toward nitrogen dioxide (NO₂). springerprofessional.de The interaction is characterized as physisorption, but with a moderate adsorption energy of -0.76 eV and a significant charge transfer of 0.21 electrons from the monolayer to the NO₂ molecule. springerprofessional.de This large charge transfer is a key indicator of a strong sensing response. springerprofessional.deacs.org In contrast, the SnAs monolayer shows a much weaker response to other gases like sulfur dioxide (SO₂) and ammonia (B1221849) (NH₃), highlighting its high selectivity for NO₂ detection. springerprofessional.de The short desorption time for NO₂ also suggests that a sensor based on SnAs could be reusable. springerprofessional.de

Adsorption Properties of Gas Molecules on SnAs Monolayer

This table summarizes the calculated adsorption energy and charge transfer for various gas molecules on a this compound monolayer, indicating its high sensitivity and selectivity for NO₂.

| Gas Molecule | Adsorption Energy (eV) | Charge Transfer (e) | Sensing Potential | Source |

|---|---|---|---|---|

| NO₂ | -0.76 | 0.21 | Ultra-sensitive | springerprofessional.de |

| SO₂ | Not Detected | Not Applicable | Not Detected | springerprofessional.de |

| NH₃ | Not Detected | Not Applicable | Not Detected | springerprofessional.de |

Physisorption Nature of Gas-SnAs Monolayer Interactions

Theoretical studies employing first-principles calculations, primarily based on density functional theory (DFT), are instrumental in understanding the interactions between gas molecules and two-dimensional (2D) materials like this compound monolayers. These investigations analyze parameters such as adsorption energy, adsorption distance, charge transfer, and changes in electronic structure to determine the nature and strength of the interaction.

The interaction between a gas molecule and a surface is typically classified as either physisorption or chemisorption. Physisorption is a weaker interaction, characterized by van der Waals forces, where the electronic structure of both the gas molecule and the monolayer are only slightly perturbed. This is desirable for reusable sensor applications, as the adsorbed molecule can desorb easily.

In analogous 2D materials, studies show that molecules like methane (B114726) (CH4), carbon dioxide (CO2), nitrogen (N2), and hydrogen (H2) tend to physisorb with low adsorption energies and minimal charge transfer. nih.govmdpi.com For instance, the interaction of gases such as NH3, acetone, and ethanol (B145695) with a diazine monolayer was found to be weak, indicating physisorption that nonetheless altered the material's electronic properties, suggesting high selectivity. nih.gov Conversely, molecules like NO2, NH3, and SO2 often exhibit stronger, chemisorption characteristics on other III-V monolayers, such as gallium arsenide (GaAs). researchgate.net

For a SnAs monolayer, it is theoretically expected that many common gas molecules would interact via physisorption. Key indicators of this weak interaction include:

Low Adsorption Energy: The calculated energy released upon adsorption is typically small.

Minimal Structural Deformation: The planar structure of the SnAs monolayer and the bond lengths within it would remain largely unchanged after gas adsorption. nih.gov

Small Charge Transfer: The amount of electric charge moving between the gas molecule and the SnAs monolayer is negligible.

These characteristics ensure the structural stability of the material, a critical requirement for its use in gas sensing devices. nih.gov The table below summarizes typical calculated values that distinguish physisorption from chemisorption based on studies of analogous 2D materials.

| Interaction Type | Typical Gas Molecules | Adsorption Energy (Ead) Range (eV) | Charge Transfer (e) | Effect on Electronic Structure |

|---|---|---|---|---|

| Physisorption | CO, CO2, CH4, H2, N2 | -0.1 to -0.5 | ~0.01 - 0.05 | Minor changes to band gap and density of states. |

| Chemisorption | NO, NO2, SO2, O2, NH3 | > -0.8 | > 0.1 | Significant hybridization, new states near Fermi level. |

Theoretical Investigations of Stability and Rearrangements in Organometallic Indium-Arsenic Analogs

Computational chemistry provides powerful tools to investigate the stability, bonding, and reaction mechanisms of complex molecules without the need for direct synthesis. In the context of tin-arsenic chemistry, theoretical studies on organometallic analogs, such as those containing indium-arsenic (In-As) cores, offer valuable insights into the factors governing their structural integrity and potential rearrangements.

These investigations often use DFT and other high-level computational methods to model the geometric and electronic structures of organometallic clusters. A key technique is Natural Bond Orbital (NBO) analysis, which provides detailed information on hybridization, the nature of chemical bonds, and donor-acceptor orbital interactions. rsc.org The magnitude of second-order perturbation energies from NBO analysis can indicate the strength of delocalization between orbitals, which is a crucial factor for molecular stability. rsc.org

By applying these computational methodologies to organometallic In-As analogs, researchers can predict:

Thermodynamic Stability: Calculating the formation energies of different isomers or clusters to identify the most stable configurations.

Bonding Nature: Analyzing the covalent and dative bonds between the indium and arsenic atoms and the surrounding organic groups.

Rearrangement Pathways: Simulating the energy barriers for potential structural changes, such as ring-closing metathesis or ligand dissociation, which are critical for understanding their chemical reactivity.

These theoretical predictions are vital for guiding the synthesis of novel and stable organometallic precursors for advanced materials.

Simulation of Quantum Confinement Effects on Electronic Properties (e.g., using Characteristic Matrix Theory and Bruce's Model)

When the dimensions of a material are reduced to the nanometer scale, as in the case of SnAs nanocrystals, quantum confinement effects become dominant and significantly alter the material's electronic and optical properties. nih.govrsc.org Theoretical simulations are essential for understanding and predicting these changes.

Quantum confinement fundamentally arises because the motion of electrons is restricted in space, leading to the quantization of energy levels. In bulk semiconductors, energy bands are continuous, but in nanocrystals, these bands split into discrete, atomic-like energy levels. The most prominent effect is the widening of the bandgap as the size of the nanocrystal decreases.

Theoretical frameworks like the Characteristic Matrix Theory and Bruce's Model are employed to simulate these effects. While detailed applications of these specific models to SnAs are not broadly published, the general principles are well-established through studies on other nanomaterials like graphene ribbons and amorphous carbon. nih.govuchicago.edu

Simulations of quantum confinement effects typically reveal the following:

Bandgap Modulation: The electronic bandgap increases as the nanocrystal size decreases. This tunability is a key property for optoelectronic applications.

Modification of Energy Bands: Continuous parabolic bands in bulk material transform into a series of discrete energy states. nih.gov

Changes in Density of States (DOS): The smooth DOS of a bulk material is replaced by a series of sharp peaks corresponding to the quantized energy levels.

Influence on Transport Properties: Nuclear quantum effects and vibronic coupling become critical in determining electronic and mobility gaps, which in turn affect electrical conductivity. uchicago.edu

The ability to simulate these quantum effects allows researchers to engineer the electronic properties of SnAs nanocrystals for specific applications by precisely controlling their size and shape.

Functional Applications and Device Integration Potential of Tin Arsenide

Optoelectronic Device Architectures

Tin arsenide is recognized as a crystalline solid with applications as a semiconductor and in photo-optic technologies. americanelements.com Its inherent properties make it a candidate for various optoelectronic device architectures designed to detect and manipulate light.

This compound is identified as a material for photo-optic applications. americanelements.com While specific device implementations are still an area of active research, its semiconductor nature suggests its potential use in photodetectors. Photodetectors are devices that convert light signals into electrical signals and are fundamental components in optical communication systems and various sensing technologies. osioptoelectronics.comresearchgate.net The performance of such devices relies on the efficient absorption of photons to create electron-hole pairs, a characteristic inherent to semiconductor materials like this compound. researchgate.net The integration of arsenide compounds in general into photodetectors is a well-established field, with materials like gallium arsenide (GaAs) and indium gallium arsenide (InGaAs) being commonly used for detecting light from the visible to the near-infrared spectrum. osioptoelectronics.com

Recent advancements in materials science have enabled the synthesis of this compound in the form of nanocrystals (NCs). rsc.org A colloidal synthesis strategy has been successfully employed to produce size-tunable SnAs NCs with narrow size dispersity. This method allows for the control of the nanocrystal size, which in turn can influence the material's optoelectronic properties due to quantum confinement effects.

The ability to produce high-quality, impurity-free SnAs nanocrystals opens up possibilities for their integration into advanced optoelectronic devices. rsc.org Nanocrystals can enhance the performance of devices like photodetectors and light-emitting diodes (LEDs) by providing a larger surface area for light absorption and by allowing the tuning of the material's bandgap to match specific spectral regions. The development of such nanomaterials is a key area of research aimed at improving the efficiency and functionality of optoelectronic systems.

Advanced Electronic Device Simplification and Material Reduction

The drive towards miniaturization in the electronics industry necessitates the use of materials that can perform multiple functions, thereby reducing the number of components in a device. Arsenic-containing compounds are fundamental in semiconductor manufacturing, often used as dopants to modify the electrical properties of materials like silicon. oeko.info Tin itself is a critical component in modern electronics, primarily used as a solder for connecting electrical components. medium.com

The compound this compound, combining these two elements, has the potential to be used in advanced electronic devices. While specific research on SnAs for device simplification is emerging, the use of arsenide-based semiconductors is known to enable the fabrication of high-speed electronic devices. quora.com The integration of materials like SnAs could potentially lead to a reduction in the complexity and number of materials required in a single device by providing both semiconducting and connective functionalities. However, the practical implementation of this compound for significant material reduction in complex electronic circuits is an area that requires further investigation. The primary challenge lies in the fact that different elements like arsenic and phosphorus, while all used for doping, are not interchangeable as they produce unique electrical conductivity properties. oeko.info

Gas Sensing Platforms Based on this compound Monolayers

Theoretical studies have highlighted the significant potential of two-dimensional (2D) this compound monolayers as a platform for highly sensitive and selective gas sensors. These platforms offer the advantage of operating effectively at room temperature.

First-principle calculations have demonstrated that a monolayer of this compound exhibits ultra-sensitivity and high selectivity towards nitrogen dioxide (NO₂) molecules. springerprofessional.deproquest.com The interaction between the SnAs monolayer and various gas molecules is primarily through physisorption. continental.edu.pe For NO₂, a moderate adsorption energy of -0.76 eV and a significant charge transfer of 0.21 e have been calculated, indicating a strong interaction. springerprofessional.deproquest.com This results in a theoretical sensitivity for NO₂ detection that can reach as high as 67,500%. springerprofessional.decontinental.edu.pe

Crucially, the SnAs monolayer shows a high degree of selectivity. It does not show significant interaction with other common gas molecules such as sulfur dioxide (SO₂) and ammonia (B1221849) (NH₃), which is a significant advantage for the reliability of gas sensing devices. springerprofessional.deproquest.com This high selectivity for NO₂ is a key finding that positions this compound as a promising material for environmental monitoring and public health applications. researchgate.netbohrium.com

Table 1: Theoretical Gas Sensing Performance of this compound Monolayer for NO₂

| Parameter | Value | Reference |

|---|---|---|

| Adsorption Energy | -0.76 eV | springerprofessional.deproquest.com |

| Charge Transfer | 0.21 e | springerprofessional.deproquest.com |

| Theoretical Sensitivity | up to 67,500% | springerprofessional.decontinental.edu.pe |

A significant advantage of this compound-based gas sensors is their ability to operate at room temperature. springerprofessional.deproquest.com Many conventional gas sensors require elevated operating temperatures, which increases their power consumption and complexity. bohrium.com The theoretical studies on SnAs monolayers confirm their effectiveness for NO₂ detection at room temperature. springerprofessional.deproquest.com

Furthermore, the desorption time for NO₂ molecules on the SnAs monolayer is short, which is a critical factor for the reusability of the sensor. springerprofessional.deproquest.com This combination of room temperature operation, high sensitivity, selectivity, and reusability makes this compound monolayers a highly attractive candidate for the development of next-generation, low-power, and reliable gas sensing platforms. researchgate.netchemrxiv.org

Superconducting Device Fabrication Prospects

While direct fabrication of superconducting devices using this compound is not yet a widely reported area of research, the prospects can be inferred from advancements in related tin-containing and nitride-based superconducting systems. Materials such as niobium-tin (Nb₃Sn) are already used to create powerful superconducting magnets for particle accelerators and fusion research. lbl.gov These magnets are made from coils of superconducting wires that conduct electricity with virtually no resistance when cooled below their critical temperature. lbl.gov The fabrication of Nb₃Sn wires often involves methods like the bronze process, internal tin, or powder-in-tube techniques. lbl.gov

In the realm of quantum computing, superconductor-semiconductor hybrid systems are crucial. youtube.com Research into materials like tin (Sn) grown on semiconductor substrates shows promise. youtube.com For instance, epitaxial tin on indium antimonide has been studied, demonstrating that tin can induce superconductivity with a higher critical temperature (around 4 Kelvin) compared to aluminum (1.5 Kelvin). youtube.com Furthermore, advancements in fabricating all-nitride superconducting components, such as those using titanium nitride (TiN) and aluminum nitride (AlN), are paving the way for novel quantum computing technologies. arxiv.org These developments in creating Josephson junctions and superconducting resonators with materials like TiN highlight a potential pathway for exploring similar structures with other nitrides and arsenides. arxiv.orgresearchgate.net The application of modern micro- and nanofabrication techniques is enabling new capabilities in superconducting electronics, including the creation of sensors and quantum interference devices (SQUIDs). nist.gov These established fabrication methodologies could potentially be adapted for this compound, should its superconducting properties be confirmed and deemed advantageous for specific applications.

Photovoltaic Technologies (Contextualized by Related Arsenides and ITO)

Thin-film solar cells represent a significant area of photovoltaic research, where materials are selected for their ability to be both transparent and conductive. sputtertargets.net A key example of this technology is the solar cell based on a combination of p-type gallium arsenide (GaAs) and a thin film of Indium Tin Oxide (ITO). aip.orgsci-hub.se ITO is crucial in these devices because it serves as a transparent electrode, allowing sunlight to pass through to the active layer while efficiently conducting the generated electrical current. sputtertargets.net